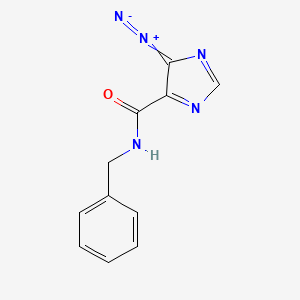![molecular formula C12H14OS2 B14425146 3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one CAS No. 82238-79-7](/img/structure/B14425146.png)
3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one is an organic compound characterized by the presence of methylsulfanyl groups and a phenylprop-2-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylprop-2-en-1-one derivative with methylsulfanyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and concentration, are optimized to maximize yield and purity. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylsulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}aniline
- 3-(Methylsulfanyl)-N-{1-[4-(methylsulfanyl)phenyl]ethyl}aniline
- 3-[(Methylsulfanyl)methyl]aniline
Uniqueness
3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one is unique due to its specific arrangement of methylsulfanyl groups and the phenylprop-2-en-1-one backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
82238-79-7 |
|---|---|
Molekularformel |
C12H14OS2 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
3-methylsulfanyl-2-(methylsulfanylmethyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C12H14OS2/c1-14-8-11(9-15-2)12(13)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
RGCGPKSBRICXJX-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=CSC)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)


![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)

![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)





![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
